4-Bromo-1-trityl-1H-pyrazole
Overview
Description
4-Bromo-1-trityl-1H-pyrazole is an organic compound characterized by the presence of a bromine atom at the fourth position and a trityl group at the first position of the pyrazole ring. This compound is a white or off-white crystalline solid and is used in various chemical and pharmaceutical applications due to its unique structural properties .
Scientific Research Applications
4-Bromo-1-trityl-1H-pyrazole is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-bromo-1-trityl-1h-pyrazole, are known to have a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
It is known that pyrazole derivatives can interact with various targets in the body, leading to a wide range of biological activities .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
The synthesis of 4-Bromo-1-trityl-1H-pyrazole typically involves the reaction of trityl bromide with 4-bromopyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1-trityl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium or copper catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reagents and conditions used in the reactions.
Comparison with Similar Compounds
4-Bromo-1-trityl-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromopyrazole: Lacks the trityl group and has different reactivity and applications.
1-Trityl-1H-pyrazole: Lacks the bromine atom and exhibits different chemical behavior.
4-Bromo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a trityl group, leading to variations in its chemical properties and applications
The uniqueness of this compound lies in its combination of the bromine atom and the trityl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-tritylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENTLJGGGSVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445567 | |
Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95162-14-4 | |
Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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